4-Fluoro-3-nitroaniline (CAS 364-76-1) is a highly activated, bifunctional aromatic building block characterized by a para-fluoro and meta-nitro substitution pattern relative to its primary amine. In industrial and pharmaceutical procurement, it is primarily valued for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its utility as a precursor for cyclized heterocycles [1]. The strong electron-withdrawing effect of the ortho-nitro group highly activates the fluorine atom, making it an ideal leaving group for the rapid, mild-condition synthesis of substituted phenylenediamines, benzimidazoles, and quinazolines [2]. By offering both a readily displaceable halogen and a reducible nitro moiety, this compound serves as a critical intermediate for manufacturing targeted kinase inhibitors, advanced commercial dyes, and novel agrochemicals, streamlining workflows that would otherwise require complex multi-step syntheses [3].
Attempting to substitute 4-fluoro-3-nitroaniline with closely related analogs introduces severe process bottlenecks and performance failures. Using 4-chloro-3-nitroaniline drastically reduces the rate of nucleophilic aromatic substitution (SNAr), as chloride is a significantly poorer leaving group than fluoride in these systems, often forcing the use of harsh thermal conditions that degrade sensitive pharmaceutical intermediates [1]. Conversely, attempting to bypass procurement by performing in-house nitration of 4-fluoroaniline is notoriously inefficient; historical and industrial data show that direct nitration yields complex isomer mixtures and requires hazardous anhydrous mixed acids, resulting in low overall recovery and economically prohibitive purification steps [2]. Furthermore, substituting with non-fluorinated baselines like 3-nitroaniline eliminates the critical SNAr handle entirely, preventing the single-step assembly of complex diamine cores required for modern kinase inhibitors and commercial dyes [3].
The highly activated nature of the fluorine atom in 4-fluoro-3-nitroaniline allows for exceptionally mild nucleophilic aromatic substitution (SNAr). In the synthesis of complex EGFR inhibitor intermediates, reacting 4-fluoro-3-nitroaniline with aniline hydrochloride in ethanol achieves an 82% yield in just 3 hours at room temperature [1]. In contrast, utilizing less activated chloro-analogs typically necessitates prolonged refluxing or harsh basic conditions, which can lead to side reactions and degradation of sensitive functional groups.
| Evidence Dimension | Reaction conditions and yield for amine substitution |
| Target Compound Data | 82% yield at room temperature (3 hours) |
| Comparator Or Baseline | Standard chloro-aromatic SNAr (typically requires reflux >80°C) |
| Quantified Difference | Eliminates the need for thermal heating while maintaining >80% conversion efficiency. |
| Conditions | Reaction with aniline hydrochloride in ethanol |
Enables buyers to synthesize complex, high-value drug scaffolds under energy-efficient, mild conditions, maximizing throughput and minimizing thermal degradation.
In commercial dye manufacturing, 4-fluoro-3-nitroaniline serves as a superior precursor for nitro-p-phenylenediamines. Utilizing this compound allows for a single-step, near-quantitative displacement of the fluorine atom by an amine [1]. The baseline alternative—starting from p-phenylenediamine—requires a complex multi-step sequence involving acetylation, nitration, and hydrolysis, while other reduction-based routes require expensive platinum or palladium catalysts [1].
| Evidence Dimension | Synthetic steps and catalyst requirements |
| Target Compound Data | 1 step, near-quantitative yield, no precious metal catalyst |
| Comparator Or Baseline | p-Phenylenediamine routes (3+ steps, requires Pt/Pd catalysts) |
| Quantified Difference | Reduces a 3+ step protection/deprotection sequence to a single step and eliminates Pt/Pd catalyst costs. |
| Conditions | Industrial scale-up conditions for commercial hair dyes |
Drastically lowers the cost of goods (COGs) and solvent waste in industrial manufacturing by eliminating multi-step protection strategies and expensive catalysts.
Procuring high-purity 4-fluoro-3-nitroaniline directly bypasses the severe inefficiencies associated with its de novo synthesis. Direct nitration of p-fluoroaniline in concentrated sulfuric acid historically yields poor results and complex isomer mixtures, requiring economically prohibitive recovery procedures [1]. By utilizing the commercially available, pre-nitrated >97% pure building block, facilities avoid the hazards of anhydrous mixed-acid handling and the associated yield losses.
| Evidence Dimension | Process yield and hazard profile |
| Target Compound Data | Commercially procured >97% pure building block |
| Comparator Or Baseline | In-house nitration of p-fluoroaniline (low yields, complex recovery) |
| Quantified Difference | Eliminates 100% of the hazardous mixed-acid handling and downstream isomer separation steps required for de novo synthesis. |
| Conditions | Standard laboratory or pilot-scale synthesis workflows |
Shifts the burden of hazardous, low-yield nitration to specialized manufacturers, ensuring reproducible downstream workflows and improving facility safety.
4-Fluoro-3-nitroaniline is the right choice for assembling quinazoline and benzimidazole pharmacophores in oncology research. Its highly activated fluorine allows for mild-condition SNAr with complex amines, while the nitro group can be subsequently reduced to an amine for further functionalization, streamlining the discovery of next-generation targeted inhibitors [1].
In the production of nitro-p-phenylenediamine dyes, this compound is highly preferred over un-nitrated baselines. It enables a single-step, high-yield displacement reaction that completely bypasses the costly protection, nitration, and deprotection steps—as well as the need for precious metal catalysts—required by traditional routes [2].
For medicinal chemists developing novel RIPK1/3 inhibitors, 4-fluoro-3-nitroaniline serves as an ideal starting material. The ortho-relationship between the reducible nitro group and the displaceable fluorine provides a highly efficient, two-step pathway to cyclized benzimidazole and benzothiazole core structures [3].
Irritant